N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Descripción
N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazine core substituted with a 4-methoxyphenyl group at position 8 and a 2-hydroxyethyl carboxamide moiety at position 2. Its synthesis likely follows a pathway analogous to related imidazotriazine derivatives, involving diazotization of 5-aminoimidazole-4-carboxamide (AIC), cyclization with methyl isocyanate, and subsequent functionalization via acyl chloride intermediates (Scheme 2, ). The 4-methoxy group on the phenyl ring and the hydroxyethyl side chain are critical structural motifs influencing its physicochemical and pharmacological properties.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-24-11-4-2-10(3-5-11)19-7-8-20-14(23)12(17-18-15(19)20)13(22)16-6-9-21/h2-5,21H,6-9H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIUHNCCBPDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H19N5O4
- Molecular Weight : 345.359 g/mol
- IUPAC Name : N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Research indicates that this compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. For instance, studies have demonstrated significant activation of caspases 3 and 9 in treated cells, indicating both intrinsic and extrinsic apoptotic pathways are involved .
- Cell Cycle Arrest : Exposure to the compound results in cell cycle arrest at the S phase. In experimental models, approximately 54% of cells treated with the compound were arrested at this stage .
- DNA Fragmentation : The compound promotes DNA fragmentation in cancer cells, a hallmark of apoptosis. Quantitative assessments have shown that treated cells exhibit significant levels of DNA fragmentation compared to controls .
Biological Activity Overview
The biological activity of N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be summarized as follows:
Study 1: Antitumor Efficacy
In a study investigating the antitumor efficacy of the compound on colon cancer cell lines (COLO 205), it was found that treatment led to a dose-dependent increase in apoptotic markers. The results indicated a higher percentage of apoptotic cells compared to standard treatments like etoposide and podophyllotoxin. Specifically, the compound induced apoptosis in 59.5% of treated cells versus 32% for etoposide .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms underlying the compound's biological effects. It was observed that the activation of caspase 8 and caspase 9 suggested both intrinsic and extrinsic pathways were engaged during apoptosis. The study highlighted that structural variations in related compounds could significantly influence their biological responses .
Comparación Con Compuestos Similares
Key Observations :
- Solubility : The hydroxyethyl side chain may improve aqueous solubility relative to the more lipophilic isopropoxypropyl group in the fluorinated analog, impacting bioavailability .
- Metabolic Stability : Carboxamides (target compound) are generally more resistant to hydrolysis than carboxylate esters (e.g., IIIa–IIIh), suggesting enhanced metabolic stability .
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Target Binding : The 4-methoxyphenyl group may favor interactions with hydrophobic pockets in enzymes or receptors, while the hydroxyethyl chain could engage in hydrogen bonding.
- Selectivity : Substitution at position 8 (methoxy vs. fluoro) may modulate selectivity for specific isoforms of target proteins, as seen in kinase inhibitors with similar substituent-dependent profiles.
Q & A
Basic: What are the established synthetic pathways for this compound, and what purification methods ensure high purity?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of the imidazo-triazine core via cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol, 80–100°C) .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) achieves >95% purity. Crystallization using ethanol/water mixtures may also optimize yield .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) and methoxyphenyl aromatic protons (δ ~6.8–7.2 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 415.1582) and detects impurities .
- HPLC-UV : Monitors reaction progress and quantifies intermediates using UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures (<60°C) to avoid decomposition .
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling reactions can increase efficiency. For example, PdCl₂(dppf) improves aryl bond formation by 20% in THF at 70°C .
- Kinetic Monitoring : Real-time FTIR or inline NMR identifies side reactions (e.g., over-oxidation of the triazine ring) to adjust reagent stoichiometry .
Advanced: How to resolve contradictions in reported biological activity data across studies?
- Assay Validation : Compare protocols for inconsistencies in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent controls (DMSO concentration ≤0.1%) .
- Structural Analog Analysis : Fluorine substitution at the methoxyphenyl group (as in ) increases lipophilicity (logP +0.5), potentially altering membrane permeability and IC₅₀ values .
- Target Specificity Profiling : Use kinase inhibition panels or CRISPR screens to confirm if off-target effects (e.g., EGFR inhibition) contribute to variability .
Advanced: What strategies improve aqueous solubility and stability for in vivo studies?
- Salt Formation : Hydrochloride or sodium salts of the carboxamide group enhance solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free base) .
- Co-Solvent Systems : 10% PEG-400 in saline reduces aggregation during intravenous administration .
- Prodrug Design : Acetylation of the hydroxyethyl group improves metabolic stability (t₁/₂ increased from 2 h to 8 h in rat plasma) .
Advanced: How can computational modeling predict biological targets and binding modes?
- Molecular Docking : AutoDock Vina simulates interactions with kinase domains (e.g., CDK2), identifying hydrogen bonds between the triazine carbonyl and Lys33 .
- QSAR Models : Substituent electronic parameters (Hammett σ) correlate with antibacterial activity (R² = 0.85), guiding derivative design .
- MD Simulations : GROMACS trajectories reveal stability of the methoxyphenyl group in hydrophobic pockets over 100 ns runs .
Advanced: What methodologies guide structure-activity relationship (SAR) studies for derivatives?
- Substituent Scanning : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to assess impact on IC₅₀. shows fluorine increases activity against S. aureus by 3-fold .
- Bioisosteric Replacement : Swap the imidazo-triazine core with pyrazolo-triazine (as in ) to evaluate metabolic resistance .
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical H-bond acceptors (e.g., triazine C=O) .
Advanced: How to address discrepancies in reported stability under varying pH conditions?
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 h. LC-MS detects hydrolysis products (e.g., ring-opened amides at pH >10) .
- Stabilizer Screening : Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the hydroxyethyl group in acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
